molecular formula C11H11Br2N3OS B13825107 1-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-prop-2-enylthiourea

1-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-prop-2-enylthiourea

Cat. No.: B13825107
M. Wt: 393.10 g/mol
InChI Key: ZONGLHLNLSZLHG-GIDUJCDVSA-N
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Description

1-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-prop-2-enylthiourea is a complex organic compound characterized by its unique structure, which includes bromine atoms, a cyclohexadienone ring, and a thiourea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-prop-2-enylthiourea typically involves multiple steps. One common method starts with the bromination of a cyclohexadienone derivative to introduce bromine atoms at specific positions. This is followed by the reaction with a suitable amine to form the imine linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

1-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-prop-2-enylthiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amines .

Scientific Research Applications

1-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-prop-2-enylthiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-prop-2-enylthiourea involves its interaction with specific molecular targets. The bromine atoms and thiourea group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the inhibition of essential biological processes in microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-prop-2-enylthiourea is unique due to its combination of brominated cyclohexadienone and thiourea functionalities. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .

Properties

Molecular Formula

C11H11Br2N3OS

Molecular Weight

393.10 g/mol

IUPAC Name

1-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-3-prop-2-enylthiourea

InChI

InChI=1S/C11H11Br2N3OS/c1-2-3-14-11(18)16-15-6-7-4-8(12)10(17)9(13)5-7/h2,4-6,17H,1,3H2,(H2,14,16,18)/b15-6+

InChI Key

ZONGLHLNLSZLHG-GIDUJCDVSA-N

Isomeric SMILES

C=CCNC(=S)N/N=C/C1=CC(=C(C(=C1)Br)O)Br

Canonical SMILES

C=CCNC(=S)NN=CC1=CC(=C(C(=C1)Br)O)Br

Origin of Product

United States

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